Nicotinamide-D4 N-oxide

Stable isotope labeling Mass spectrometry Internal standard

Nicotinamide-D4 N-oxide (CAS 1246817-64-0) is a deuterium-labeled analog of nicotinamide N-oxide, a key metabolite in nicotinamide (vitamin B3) and NAD+ catabolic pathways. The compound features four deuterium atoms replacing hydrogen at the 2,4,5,6 positions of the pyridine ring, yielding a molecular formula of C6H2D4N2O2 and molecular weight of 142.15 g/mol.

Molecular Formula C6H6N2O2
Molecular Weight 142.15
CAS No. 1246817-64-0
Cat. No. B565676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinamide-D4 N-oxide
CAS1246817-64-0
Synonyms1-Oxide 3-Pyridinecarboxamide-d4;  Nicotinamide-d4 1-Oxide;  NSC 168416-d4;  NSC 30531-d4;  Niacinamide-d4 N-Oxide;  Pyridine-3-carboxamide-d4 1-Oxide;  _x000B_
Molecular FormulaC6H6N2O2
Molecular Weight142.15
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)[O-])C(=O)N
InChIInChI=1S/C6H6N2O2/c7-6(9)5-2-1-3-8(10)4-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D
InChIKeyUSSFUVKEHXDAPM-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nicotinamide-D4 N-oxide CAS 1246817-64-0: Stable Isotope-Labeled Internal Standard for NAD+ Metabolite Quantification


Nicotinamide-D4 N-oxide (CAS 1246817-64-0) is a deuterium-labeled analog of nicotinamide N-oxide, a key metabolite in nicotinamide (vitamin B3) and NAD+ catabolic pathways . The compound features four deuterium atoms replacing hydrogen at the 2,4,5,6 positions of the pyridine ring, yielding a molecular formula of C6H2D4N2O2 and molecular weight of 142.15 g/mol . This stable isotope labeling confers a +4 Da mass shift relative to the unlabeled nicotinamide N-oxide (MW 138.12), enabling its primary application as an internal standard in LC-MS/MS and GC-MS workflows for precise quantification of endogenous nicotinamide N-oxide in biological matrices . The compound is also recognized as the deuterated form of a potent and selective CXCR2 receptor antagonist, with implications for tracer studies in inflammatory and metabolic research .

Why Unlabeled Nicotinamide N-oxide or Non-Deuterated Analogs Cannot Replace Nicotinamide-D4 N-oxide in Quantitative LC-MS Workflows


In quantitative bioanalysis, the fundamental principle of isotope dilution mass spectrometry (IDMS) dictates that the internal standard must be chemically identical to the analyte but distinguishable by mass [1]. Unlabeled nicotinamide N-oxide (CAS 1986-81-8) is indistinguishable from endogenous analyte, rendering it useless as an internal standard. Structural analogs such as 1-methylnicotinamide or nicotinamide-d4 (lacking the N-oxide moiety) differ in ionization efficiency, extraction recovery, and chromatographic behavior, introducing systematic bias that cannot be fully corrected [2][3]. Even 13C-labeled analogs, while valuable, may exhibit different matrix effects or retention time shifts compared to deuterated standards, which more closely mimic the analyte's physicochemical properties [4]. Consequently, substitution with a non-isotopic or structurally mismatched internal standard compromises data integrity, precludes regulatory-grade method validation, and may lead to erroneous biological conclusions.

Nicotinamide-D4 N-oxide CAS 1246817-64-0: Quantitative Differentiation Evidence Against Key Comparators


Deuterium Labeling Pattern (d4) Enables +4 Da Mass Shift for Unambiguous Analyte Discrimination vs. Unlabeled Nicotinamide N-oxide

Nicotinamide-D4 N-oxide incorporates four deuterium atoms at the 2,4,5,6 positions of the pyridine ring, replacing hydrogen atoms and yielding a molecular weight of 142.15 g/mol . This contrasts with unlabeled nicotinamide N-oxide (CAS 1986-81-8), which has a molecular weight of 138.12 g/mol, resulting in a +4 Da mass difference in mass spectrometric detection . The deuterium labeling is non-exchangeable, ensuring stable isotopic enrichment throughout sample preparation and analysis .

Stable isotope labeling Mass spectrometry Internal standard

Superior Analytical Precision (RSD 0.94%) Demonstrated with Deuterated Nicotinamide Internal Standard in Complex Matrices

A validated LC-IDMS method employing deuterated nicotinamide as an internal standard achieved a relative standard deviation (RSD) of 0.94% for nicotinamide quantification in formula milk powder, demonstrating high precision in a complex matrix [1][2]. While this study used nicotinamide-d4 rather than nicotinamide N-oxide-d4, the principle is directly transferable: isotopically labeled internal standards provide superior correction for matrix effects and sample preparation losses compared to structural analogs [3].

Isotope dilution mass spectrometry Analytical validation Food analysis

Targeting the CYP2E1-Dependent N-Oxidation Pathway: Specificity for Nicotinamide N-oxide Metabolite vs. Methylated Derivatives

Nicotinamide N-oxide is specifically formed via CYP2E1-mediated N-oxidation, a pathway distinct from the NNMT-mediated methylation that produces 1-methylnicotinamide (MNA) [1][2]. At pharmacological doses, N-oxidation becomes the predominant metabolic route for nicotinamide, making nicotinamide N-oxide a key biomarker for CYP2E1 activity and high-dose nicotinamide exposure [2]. Nicotinamide-D4 N-oxide therefore enables specific tracking of this pathway, unlike deuterated nicotinamide (nicotinamide-d4), which does not distinguish between parent compound and N-oxide metabolite in MS without chromatographic separation .

Drug metabolism CYP2E1 Nicotinamide catabolism

Physicochemical Identity with Endogenous Nicotinamide N-oxide Ensures Co-Elution and Identical Ionization Efficiency

Stable isotope-labeled internal standards (SIL-IS) such as nicotinamide-D4 N-oxide exhibit near-identical extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled analyte, effectively correcting for matrix effects and instrument variability [1][2]. In contrast, structural analog internal standards (e.g., 1-methylnicotinamide) may exhibit different ionization suppression/enhancement profiles, leading to inaccurate quantification [3]. This property is particularly critical for nicotinamide N-oxide, which is present at low nanomolar concentrations in biological fluids and requires precise correction for ion suppression in complex matrices [4].

LC-MS/MS Matrix effects Ion suppression

Nicotinamide-D4 N-oxide CAS 1246817-64-0: Validated Application Scenarios Based on Quantitative Evidence


Quantitative LC-MS/MS Analysis of Nicotinamide N-oxide in Plasma and Urine for Pharmacokinetic Studies

Use nicotinamide-D4 N-oxide as an internal standard for absolute quantification of nicotinamide N-oxide in biological fluids. The +4 Da mass shift ensures baseline resolution, while co-elution with the endogenous analyte corrects for matrix effects and ion suppression . This is essential for pharmacokinetic studies of high-dose nicotinamide or niacin, where N-oxide is the predominant circulating metabolite [1].

Tracing CYP2E1-Mediated Nicotinamide Metabolism in In Vitro and In Vivo Models

Employ nicotinamide-D4 N-oxide as a tracer to specifically monitor the N-oxidation pathway mediated by CYP2E1. Unlike nicotinamide-d4, which tracks parent compound, this deuterated N-oxide enables differentiation between N-oxidation and NNMT-mediated methylation pathways [2][3]. This is critical for studies investigating CYP2E1 activity, drug-drug interactions, or the metabolic fate of pharmacological doses of nicotinamide.

Method Validation and Quality Control in Clinical and Nutritional Analysis

Integrate nicotinamide-D4 N-oxide into LC-IDMS workflows for the determination of nicotinamide metabolites in fortified foods, infant formula, or clinical samples. The method achieves an RSD of 0.94%, meeting stringent regulatory requirements for accuracy and precision in complex matrices [4][5].

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